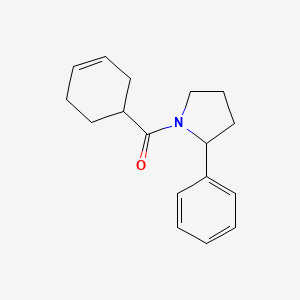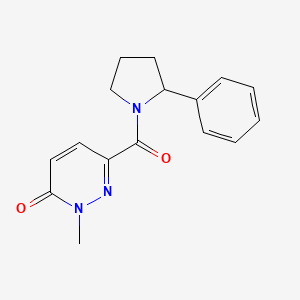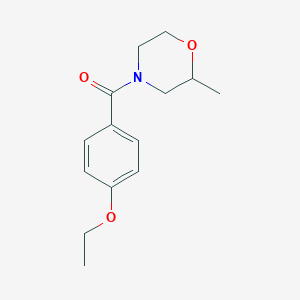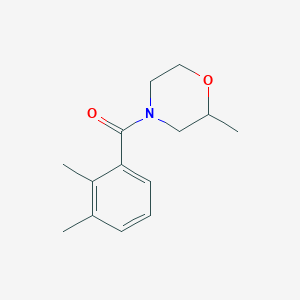
(2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. This compound has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by binding to serotonin receptors and increasing the levels of serotonin in the brain. This leads to a range of effects such as altered mood, perception, and cognition.
Biochemical and Physiological Effects
(2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to altered mood and perception. It has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone in lab experiments is its potential as a therapeutic agent for the treatment of various neurological disorders. Another advantage is its use as a marker in drug testing and analysis. However, one limitation is its potential for abuse and toxicity, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone. One direction is the investigation of its potential as a therapeutic agent for the treatment of various neurological disorders. Another direction is the study of its effects on the central nervous system and its potential as a psychoactive substance. Finally, further research is needed to fully understand the mechanism of action of (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 2,4-dimethylbenzaldehyde with 2-methylmorpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone in its pure form.
Applications De Recherche Scientifique
(2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, neurochemistry, and forensic science. In medicinal chemistry, (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders such as depression and anxiety. In neurochemistry, (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been studied for its effects on the central nervous system and its potential as a psychoactive substance. In forensic science, (2,4-Dimethylphenyl)-(2-methylmorpholin-4-yl)methanone has been investigated for its use as a marker in drug testing and analysis.
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-4-5-13(11(2)8-10)14(16)15-6-7-17-12(3)9-15/h4-5,8,12H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCGAYDRLCTDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)


![2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)

![1-[3-(Morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492501.png)